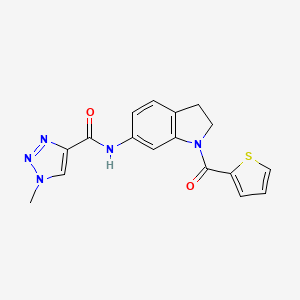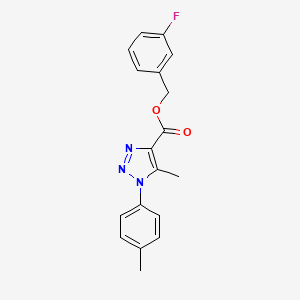
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and is known for its unique chemical properties. In
作用机制
The mechanism of action of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is still not fully understood. However, recent studies have shown that this compound has the ability to inhibit the activity of certain enzymes such as proteases and kinases. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of biochemical and physiological effects. These effects include the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of the immune system. Furthermore, this compound has been shown to have low toxicity and high selectivity towards specific targets.
实验室实验的优点和局限性
One of the main advantages of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is its versatility in laboratory experiments. This compound can be easily synthesized and used as a building block in the synthesis of novel organic compounds. However, one of the main limitations of this compound is its high cost and limited availability.
未来方向
There are several future directions for the research and development of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Furthermore, the development of new applications for this compound in fields such as catalysis and materials science is also an exciting area of research.
Conclusion:
In conclusion, 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility in laboratory experiments, low toxicity, and high selectivity make it an attractive candidate for further research and development. The exploration of its potential as a drug candidate for the treatment of various diseases and the development of new applications in fields such as catalysis and materials science are exciting areas of research that hold great promise for the future.
合成方法
The synthesis of 3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 3-fluorobenzyl bromide, 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid, and triethylamine. This reaction is usually carried out in the presence of a catalyst such as copper (I) iodide or palladium (II) acetate. The final product is obtained through purification techniques such as column chromatography or recrystallization.
科学研究应用
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising applications include its use as a ligand in metal-catalyzed reactions, as a building block in the synthesis of novel organic compounds, and as a potential drug candidate for the treatment of various diseases.
属性
IUPAC Name |
(3-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-16(9-7-12)22-13(2)17(20-21-22)18(23)24-11-14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFRLRUVGNTDPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413712.png)
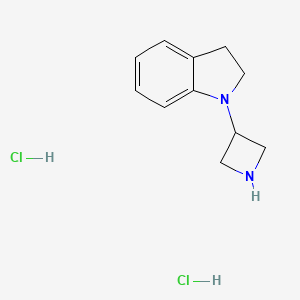
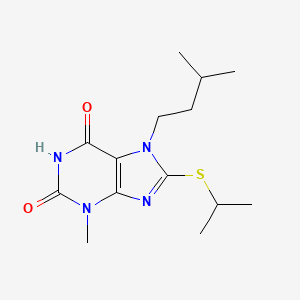
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2413716.png)
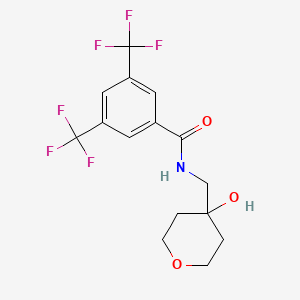
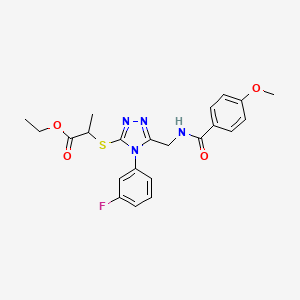
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
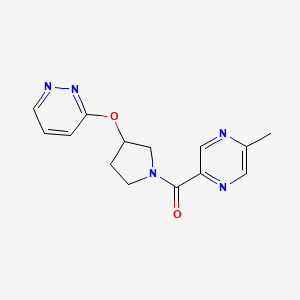
![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)
![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)
![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)
